1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone
Description
1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a synthetic small molecule featuring a piperazine core linked to a pyrazole moiety and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy group. This structure combines pharmacophores known for modulating central nervous system (CNS) targets, such as serotonin and dopamine receptors, due to the piperazine’s flexibility and the dihydrobenzofuran’s lipophilic aromatic properties . The pyrazole group enhances metabolic stability and binding specificity, as seen in analogous kinase inhibitors .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-21(2)15-17-5-3-6-18(20(17)28-21)27-16-19(26)24-12-9-23(10-13-24)11-14-25-8-4-7-22-25/h3-8H,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLCSDDIAXQAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)CCN4C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a complex organic molecule with potential biological activity. Its structure incorporates a piperazine moiety and a pyrazole ring, both of which are known for their pharmacological relevance. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The chemical properties of the compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 1286710-94-8 |
| Molecular Formula | C19H26N4O3 |
| Molecular Weight | 358.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds containing piperazine and pyrazole moieties have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
- Antibacterial Activity : Similar compounds have demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Potential : Pyrazole derivatives have been studied for their anticancer properties, particularly through the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells .
Case Studies
Recent studies have highlighted the biological efficacy of compounds structurally related to this compound:
- Antibacterial Screening : A study on a series of piperazine derivatives showed significant antibacterial activity against multiple bacterial strains. The most active compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE and urease .
- Anticancer Research : Research into pyrazole-based compounds indicated promising results in inhibiting tumor growth in various cancer cell lines. The studies suggest that these compounds may induce apoptosis in cancer cells through multiple pathways including oxidative stress and DNA damage .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects, showing potential in reducing neuroinflammation and promoting neuronal survival in models of neurodegeneration .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing pyrazole and piperazine structures exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of piperazine can effectively inhibit the growth of various bacterial strains. The incorporation of the pyrazole moiety enhances this activity, making it a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The compound's structural components suggest potential anticancer properties. Pyrazole derivatives have been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that compounds similar to the target compound may exhibit selective cytotoxicity against cancer cell lines .
Neuropharmacological Effects
Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests that the compound may have potential applications in treating neurological disorders such as anxiety and depression. Research into related compounds has demonstrated anxiolytic and antidepressant-like effects in animal models .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Core Structure | Key Modifications | Reported Activity/Applications | Reference |
|---|---|---|---|---|
| Target Compound | Piperazine + Pyrazole + Dihydrobenzofuran | 2,2-Dimethyl-dihydrobenzofuran, ethanone linker | Hypothesized CNS modulation | — |
| 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) | Pyrazole + Thiophene | Cyano group, thiophene ring | Anticancer (kinase inhibition) | [1] |
| 1-(4-(4-((5-Chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m2) | Piperazine + Triazole + Pyrimidine | Chloropyrimidine, triazole substituent | Kinase inhibition (e.g., JAK/STAT pathways) | [4] |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (1015525-17-3) | Piperazine + Pyrazole | 2,3-Dimethylphenyl substitution | Serotonin receptor antagonism | [6] |
| 12(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,3-diethyl-7-oxa-1,5,12-triaza-spiro[5.6]dodecane-2,4,8,11-tetraone | Spirocyclic oxazepine + Pyrazolone | Spirocyclic framework, oxazepine ring | Sedative/hypnotic potential | [3] |
Key Differences and Implications
In contrast, m2’s chloropyrimidine and triazole groups favor kinase-binding interactions, as seen in JAK/STAT inhibitors . The spirocyclic oxazepine derivative from lacks a piperazine chain but incorporates a pyrazolone, which may confer sedative effects via GABAergic modulation .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling reactions similar to m2 and m6 (), where Pd-catalyzed cross-coupling or nucleophilic substitution reactions are employed to attach the pyrazole and dihydrobenzofuran groups. In contrast, 7a and 7b () use malononitrile or ethyl cyanoacetate in cyclocondensation reactions, emphasizing divergent routes for introducing electron-withdrawing groups .
Pharmacokinetic Considerations: The dimethyl-dihydrobenzofuran moiety in the target compound may reduce oxidative metabolism compared to 1015525-17-3’s 2,3-dimethylphenyl group, which is prone to CYP450-mediated hydroxylation .
Research Findings and Limitations
- Biological Data Gaps : Direct activity data for the target compound is absent in the provided evidence. Predictions are extrapolated from analogs like m2 (kinase inhibition) and 1015525-17-3 (serotonin antagonism) .
- Structural Optimization Opportunities: Introducing polar groups (e.g., cyano or sulfonamide) could balance the target’s lipophilicity, as demonstrated in 7a and m2 .
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target compound contains three distinct moieties:
- A 2,2-dimethyl-2,3-dihydrobenzofuran core with a 7-oxy substituent
- An ethanone bridge linking the dihydrobenzofuran to a piperazine ring
- A 2-(1H-pyrazol-1-yl)ethyl side chain appended to the piperazine nitrogen
Retrosynthetic disconnection suggests three primary intermediates:
- Intermediate A: 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid
- Intermediate B: 1-(2-(1H-pyrazol-1-yl)ethyl)piperazine
- Final assembly via amide coupling or nucleophilic substitution
Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol
The dihydrobenzofuran core is synthesized through acid-catalyzed cyclization of 2-methyl-2-(3-hydroxypropyl)phenol derivatives. A representative protocol involves:
Step 1: Protection of resorcinol at the 7-position using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole as base.
Step 2: Alkylation of the 4-hydroxyl group with 3-bromo-2-methylpropene in the presence of K₂CO₃.
Step 3: Cyclization using p-toluenesulfonic acid (p-TsOH) in toluene under reflux to form the dihydrobenzofuran ring.
Step 4: Deprotection of TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.
Table 1: Optimization of Dihydrobenzofuran Cyclization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| p-TsOH | Toluene | 110 | 78 |
| H₂SO₄ | DCM | 40 | 42 |
| Amberlyst-15 | MeCN | 80 | 65 |
Formation of the Ethanone Bridge
The ethanone spacer is introduced via Friedel-Crafts acylation or Mitsunobu etherification:
Method A:
- Treat 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetyl chloride in the presence of AlCl₃.
- Purify via column chromatography (hexane:EtOAc 4:1) to obtain 2-chloro-1-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone (75% yield).
Method B:
Mitsunobu reaction between dihydrobenzofuran-7-ol and ethyl glycolyl acetate using DIAD and PPh₃ in THF, followed by hydrolysis with NaOH/MeOH (82% yield).
Preparation of 1-(2-(1H-Pyrazol-1-yl)ethyl)piperazine
Step 1: Alkylation of piperazine with 2-chloroethylpyrazole
- React piperazine (2 eq) with 1-(2-chloroethyl)-1H-pyrazole in MeCN at 60°C for 12 hr.
- Isolate product via fractional distillation (bp 145-148°C/0.5 mmHg, 68% yield).
Step 2: Purification
- Convert to hydrochloride salt using HCl gas in Et₂O
- Recrystallize from EtOH/Et₂O (mp 192-194°C)
Final Coupling Strategies
Route 1: Nucleophilic Displacement
- React 2-chloro-1-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone with 1-(2-(1H-pyrazol-1-yl)ethyl)piperazine in DMF using K₂CO₃ as base.
- Heat at 80°C for 8 hr under N₂ atmosphere.
- Isolate product via extraction (CH₂Cl₂/H₂O) and silica gel chromatography (93% purity by HPLC).
Route 2: Amide Coupling
- Oxidize 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid to acid chloride using SOCl₂.
- Couple with 1-(2-(1H-pyrazol-1-yl)ethyl)piperazine using Hünig's base in THF (76% yield).
Process Optimization Challenges
Key optimization parameters include:
- Solvent Effects: DMF vs DMSO for SN2 reactions (higher polarity improves nucleophilicity)
- Temperature Control: Side reactions above 90°C lead to pyrazole decomposition
- Protection Strategies: Selective Boc-protection of piperazine during intermediate steps
Table 2: Comparative Analysis of Coupling Methods
| Parameter | Nucleophilic Displacement | Amide Coupling |
|---|---|---|
| Yield (%) | 68 | 76 |
| Purity (HPLC) | 93 | 89 |
| Reaction Time (hr) | 8 | 24 |
| Byproducts | Di-alkylated species | Acid impurities |
Characterization Data
Critical analytical parameters for final product validation:
- HRMS (ESI+): m/z 385.2231 [M+H]+ (calc. 385.2234)
- ¹H NMR (500 MHz, CDCl₃): δ 7.55 (d, J=2.1 Hz, 1H, pyrazole), 6.85 (d, J=8.4 Hz, 1H, benzofuran), 4.45 (s, 2H, OCH₂CO), 3.82 (t, J=6.3 Hz, 2H, NCH₂CH₂N), 1.48 (s, 6H, C(CH₃)₂)
- HPLC Purity: 95.2% (C18 column, MeCN:H₂O 70:30)
Scalability and Industrial Considerations
For kilogram-scale production:
- Continuous flow hydrogenation for dihydrobenzofuran synthesis
- Membrane separation techniques for piperazine purification
- QbD approach to control critical quality attributes (CQAs):
- Residual solvent levels (<500 ppm DMF)
- Pyrazole regioisomer content (<0.1%)
Q & A
Basic: What are the typical synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, focusing on coupling the piperazine-pyrazole and dihydrobenzofuran-ethanone moieties. Key steps include:
- Nucleophilic substitution : Reacting 1H-pyrazole derivatives with ethylenediamine-linked piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Etherification : Coupling the dihydrobenzofuran fragment via Williamson ether synthesis, using NaH as a base in anhydrous THF .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) .
Critical Note : Monitor reaction progress via TLC and confirm intermediate purity using HPLC (>95%) to avoid side products .
Basic: How is the compound structurally characterized?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). For example, the dihydrobenzofuran methyl groups appear as singlets at δ ~1.4 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., piperazine ring conformation) .
Data Interpretation Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine-pyrazole region .
Advanced: How can synthetic yield be optimized for scale-up?
Methodological Answer:
Optimize variables systematically:
- Solvent Selection : Replace THF with acetonitrile for higher dihydrobenzofuran coupling efficiency .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of aromatic fragments .
- Temperature Control : Lower reaction temperatures (0–5°C) during pyrazole alkylation to minimize byproducts .
Case Study : A 22% yield improvement was achieved by switching from LiAlH₄ to NaBH₄/CeCl₃ for ketone reduction .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
Focus on modifying key substituents:
Advanced: How to address contradictory bioactivity data across studies?
Methodological Answer:
Resolve discrepancies through:
- Assay Standardization : Ensure consistent receptor expression levels (e.g., CHO cells vs. HEK293) .
- Impurity Analysis : Quantify residual solvents (e.g., DMF) via GC-MS, which may antagonize target receptors .
- Meta-Analysis : Compare data across ≥3 independent studies; apply statistical tools (e.g., ANOVA with post-hoc Tukey test) .
Example : A 30% variance in IC₅₀ values for H1 antagonism was traced to differences in cell membrane preparation methods .
Advanced: What protocols are recommended for pharmacological testing?
Methodological Answer:
Adopt tiered testing:
In Vitro :
- Receptor Binding : Radioligand displacement assays (³H-mepyramine for H1 receptors) .
- CYP450 Inhibition : Screen using human liver microsomes to assess metabolic interference .
In Vivo :
- Acute Toxicity : OECD Guideline 423 in rodent models .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS after IV/oral administration .
Critical Step : Include positive controls (e.g., cetirizine for H1 assays) and blinded data analysis .
Advanced: How to assess ecological impact during preclinical development?
Methodological Answer:
Follow environmental risk assessment (ERA) guidelines:
- Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts via LC-QTOF .
- Aquatic Toxicity : Use Daphnia magna acute immobilization tests (OECD 202) .
- QSAR Modeling : Predict bioaccumulation potential using EPI Suite™ .
Regulatory Note : Submit degradation data to agencies (e.g., EPA) under TSCA Section 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
